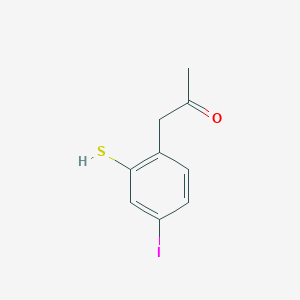
1-(4-Iodo-2-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound features an iodine atom, a mercapto group, and a propan-2-one moiety, making it a unique and versatile chemical entity.
Vorbereitungsmethoden
The synthesis of 1-(4-Iodo-2-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-mercaptophenol and acetone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway.
Industrial Production: In an industrial setting, the reaction is scaled up using large reactors, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
1-(4-Iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate.
Major Products: The major products depend on the reaction conditions but can include disulfides, secondary alcohols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodo-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(4-Iodo-2-mercaptophenyl)propan-2-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, apoptosis, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodo-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Bromo-2-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloro-2-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-2-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C9H9IOS |
|---|---|
Molekulargewicht |
292.14 g/mol |
IUPAC-Name |
1-(4-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI-Schlüssel |
NKXSLSWIADOFSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)I)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


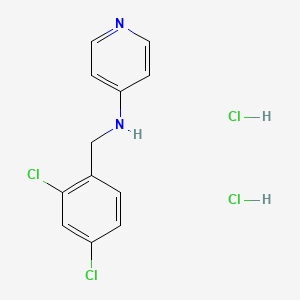
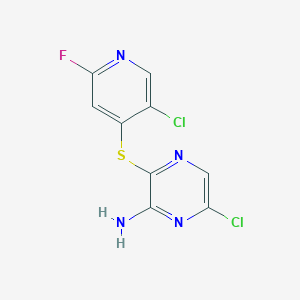
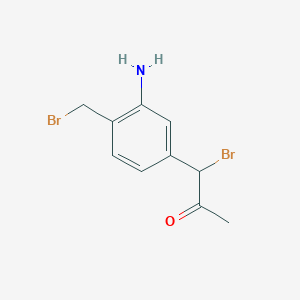
![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
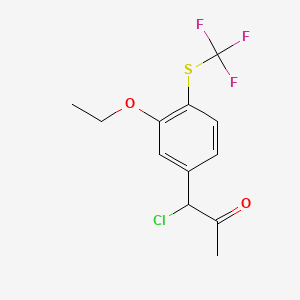

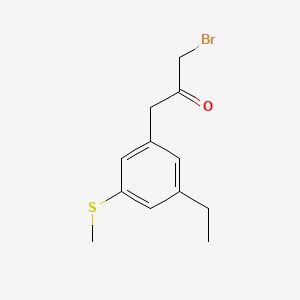
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
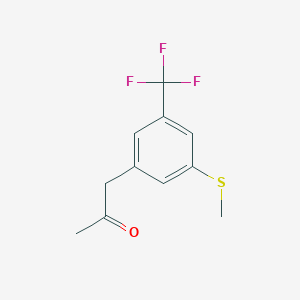
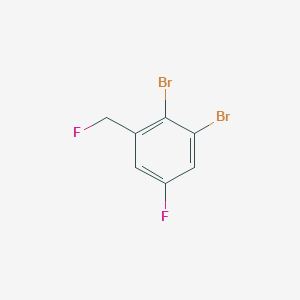
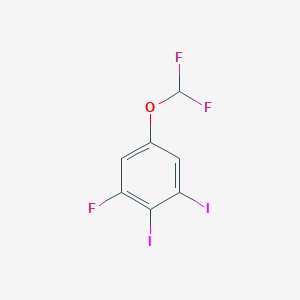
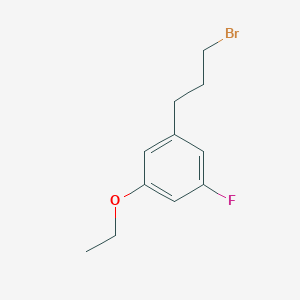

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
